3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile
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Overview
Description
3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, a hydroxyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with a suitable cyanohydrin reagent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the nitrile group. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The difluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-(Difluoromethoxy)phenyl)-3-oxopropanenitrile.
Reduction: Formation of 3-(2-(Difluoromethoxy)phenyl)-3-aminopropanenitrile.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions
Properties
Molecular Formula |
C10H9F2NO2 |
---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanenitrile |
InChI |
InChI=1S/C10H9F2NO2/c11-10(12)15-9-4-2-1-3-7(9)8(14)5-6-13/h1-4,8,10,14H,5H2 |
InChI Key |
AOEJTARTJSRECA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC#N)O)OC(F)F |
Origin of Product |
United States |
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